Product packaging for Fencamine hydrochloride(Cat. No.:CAS No. 63918-50-3)

Fencamine hydrochloride

Cat. No.: B14490912
CAS No.: 63918-50-3
M. Wt: 420.9 g/mol
InChI Key: ZJEWHDIQXPOUEZ-UHFFFAOYSA-N
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Description

Historical Context of Psychostimulant Research and Fencamine (B123763) Hydrochloride Development

The development of fencamine hydrochloride is rooted in the mid-20th century wave of psychostimulant research. Following the synthesis of amphetamine in 1887 and the discovery of its central nervous system (CNS) stimulant effects, the mid-1900s saw a surge in the development of related compounds. pharmacy180.comnih.govwikipedia.org The primary goal was to create novel substances with therapeutic potential for conditions such as narcolepsy and attention deficit hyperactivity disorder (ADHD), while potentially offering improved pharmacological profiles over existing stimulants. pharmacy180.comresearchgate.net

Fencamine is closely related to another synthetic stimulant, fenethylline, which was first synthesized in Germany in 1961. opentextbc.cawada-ama.org Fenethylline was developed as a codrug of amphetamine and theophylline (B1681296), with the intention of combining the effects of both substances. opentextbc.ca The synthesis of fencamine follows a similar principle, involving the alkylation of a theophylline intermediate with a substituted ethylamine (B1201723) moiety. nih.gov This approach aimed to create a molecule with a distinct pharmacological profile, influenced by both the amphetamine-like and xanthine (B1682287) components. Fencamine was marketed under brand names such as Altimina and Sicoclor. nih.gov

This compound as a Research Probe in Neuropharmacology

This compound has served as a valuable tool in neuropharmacological research, primarily to investigate the mechanisms of psychostimulant action and the functioning of dopaminergic pathways. nih.govresearchgate.net Its classification as a norepinephrine-dopamine reuptake inhibitor (NDRI) makes it a useful compound for studying the effects of blocking these key neurotransmitter transporters. nih.govnih.gov

Research utilizing fencamine helps to differentiate between the mechanisms of various psychostimulants. For instance, studies on slices of rat corpus striatum and substantia nigra have shown that fencamine acts as an indirect dopamine (B1211576) agonist. sigmaaldrich.com It inhibits the reuptake of dopamine, leading to increased extracellular concentrations of the neurotransmitter. wikipedia.orgsigmaaldrich.com This mechanism is distinct from that of classic amphetamines, which primarily act by promoting the release of dopamine. sigmaaldrich.com By comparing the effects of fencamine with other stimulants, researchers can better understand the specific roles of dopamine reuptake versus dopamine release in various physiological and behavioral processes. Furthermore, its use as a reference compound in analytical chemistry aids in the study and identification of other psychostimulants. nih.gov

Structural Relationships and Pharmacological Parallels with Related Psychostimulants

Fencamine's chemical architecture, a hybrid of amphetamine and theophylline-like structures, results in pharmacological properties that can be compared to both classes of compounds.

Fencamine is classified as a psychostimulant of the amphetamine class due to the presence of a phenethylamine (B48288) backbone with a methyl group at the alpha carbon, a core feature of substituted amphetamines. nih.govontosight.ai However, significant differences in its mechanism of action distinguish it from amphetamine.

FeatureThis compoundAmphetamine
Primary Mechanism Dopamine Reuptake Inhibitor sigmaaldrich.comDopamine Releasing Agent researchgate.net
Dopamine Release Potency Less potent than dexamphetamine sigmaaldrich.comPotent
Monoamine Oxidase (MAO) Inhibition No significant inhibition sigmaaldrich.comInhibits MAO
Chemical Classification Substituted Amphetamine, Purine (B94841) derivative nih.govpressbooks.pubSubstituted Amphetamine ontosight.ai

The structure of this compound incorporates a purine backbone, which is characteristic of methylxanthines such as theophylline and caffeine (B1668208). pressbooks.pub Theophylline itself is a CNS stimulant, though its primary modern therapeutic use is in the management of respiratory diseases like asthma. nih.govopentextbc.casigmaaldrich.comdrugbank.com

FeatureThis compoundTheophylline
Core Structure Contains a purine (xanthine) backbone pressbooks.pubPurine (xanthine) derivative drugbank.com
Primary CNS Mechanism Dopamine Reuptake Inhibitor sigmaaldrich.comAdenosine (B11128) Receptor Antagonist, Phosphodiesterase Inhibitor wikipedia.orgdrugbank.com
Receptor Targets Dopamine Transporter (DAT), Norepinephrine (B1679862) Transporter (NET) nih.govAdenosine A1 and A2A receptors, Phosphodiesterase enzymes drugbank.com
Structural Class Amphetamine and Purine derivative nih.govpressbooks.pubMethylxanthine drugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29ClN6O2 B14490912 Fencamine hydrochloride CAS No. 63918-50-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

63918-50-3

Molecular Formula

C20H29ClN6O2

Molecular Weight

420.9 g/mol

IUPAC Name

1,3,7-trimethyl-8-[2-[methyl(1-phenylpropan-2-yl)amino]ethylamino]purine-2,6-dione;hydrochloride

InChI

InChI=1S/C20H28N6O2.ClH/c1-14(13-15-9-7-6-8-10-15)23(2)12-11-21-19-22-17-16(24(19)3)18(27)26(5)20(28)25(17)4;/h6-10,14H,11-13H2,1-5H3,(H,21,22);1H

InChI Key

ZJEWHDIQXPOUEZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CCNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C.Cl

Origin of Product

United States

Synthesis and Chemical Reactions of Fencamine Hydrochloride in Academic Research

Established Synthetic Pathways and Methodological Considerations

The synthesis of fencamine (B123763) hydrochloride is principally achieved through the nucleophilic alkylation of a theophylline (B1681296) intermediate. This approach involves the formation of a carbon-nitrogen bond between the theophylline core and an amphetamine-related side chain.

Nucleophilic Alkylation of Theophylline Intermediates

The core of fencamine hydrochloride's synthesis lies in the reaction of a theophylline derivative with an amphetamine moiety. A common strategy involves the initial alkylation of theophylline with a dihaloalkane, such as 1-bromo-2-chloroethane, to produce a 7-(2-haloethyl)theophylline intermediate. This intermediate then undergoes nucleophilic substitution with amphetamine to yield the final product.

The reaction conditions for the synthesis of fencamine and its analogs are critical for achieving optimal yields. For the synthesis of fenethylline, a closely related compound, the reaction of 7-(2-chloroethyl)theophylline with amphetamine has been reported to be carried out at 100°C for 17 hours . Another study on a fenethylline analogue describes the reaction of 7-chloroethyltheophylline with an excess of amphetamine at a higher temperature of 150°C nih.gov. These conditions highlight the need for elevated temperatures to drive the nucleophilic substitution reaction to completion.

Optimization of reaction parameters such as temperature, reaction time, and the molar ratio of reactants is crucial for maximizing the yield and purity of this compound. The use of an excess of the amine component is a common strategy to ensure the complete consumption of the haloalkylated theophylline intermediate.

ParameterReported Value 1 Reported Value 2 nih.gov
Reactants 7-(2-Chloroethyl)theophylline, Amphetamine7-Chloroethyltheophylline, Amphetamine
Temperature 100°C150°C
Reaction Time 17 hoursNot specified
Stoichiometry Not specifiedExcess amphetamine

The choice of solvent and the presence or absence of a base can significantly influence the outcome of the nucleophilic alkylation reaction. For the synthesis of 7-substituted theophylline derivatives, various solvents and bases have been employed. In the synthesis of 7-(ethylaryl)theophylline derivatives, reactions have been carried out in ethanol, and in some cases, a base like potassium carbonate is used in a solvent such as dimethylformamide (DMF) derpharmachemica.com. The use of a base is intended to deprotonate the theophylline nitrogen, increasing its nucleophilicity and facilitating the alkylation reaction.

Polar aprotic solvents like DMF can be beneficial as they can solvate the cation of the base, leaving the anion more reactive. The selection of the appropriate solvent and base is a key consideration for optimizing the yield and minimizing side reactions. For instance, in the synthesis of certain theophylline derivatives, a mixture of chloroform and triethylamine has been utilized chemprob.org.

Challenges in Synthetic Methodologies and Impurity Profiling Research

Characterization and Mitigation of Byproduct Formation (e.g., N-Ethyltheophylline, Amphetamine Hydrochloride)

Two commonly encountered byproducts in the synthesis of fencamine and related compounds are N-ethyltheophylline and unreacted amphetamine, which upon workup would be present as amphetamine hydrochloride.

The formation of N-ethyltheophylline is often attributed to the over-alkylation of the theophylline starting material or a side reaction involving the ethyl group from the alkylating agent acsgcipr.org. This can occur if the reaction conditions are too harsh or if the stoichiometry of the reactants is not carefully controlled. Mitigation of this impurity can be approached by optimizing the reaction conditions, such as temperature and reaction time, and by carefully controlling the molar ratio of the alkylating agent to theophylline.

Amphetamine hydrochloride can be present as an impurity if the starting amphetamine is not fully consumed in the reaction. This can be addressed by using a slight excess of the 7-(2-haloethyl)theophylline intermediate or by optimizing the reaction conditions to ensure complete conversion. Purification techniques such as recrystallization or chromatography are typically employed to remove unreacted starting materials and byproducts from the final product ucc.ie.

ImpurityLikely SourceMitigation Strategies
N-Ethyltheophylline Over-alkylation of theophylline- Optimization of reaction temperature and time- Precise control of reactant stoichiometry
Amphetamine Hydrochloride Unreacted starting material- Use of a slight excess of the alkylating agent- Optimization of reaction conditions for complete conversion- Purification via recrystallization or chromatography

Strategies for Enhancing Synthetic Purity and Reproducibility

In the synthesis of amine hydrochlorides like this compound, achieving high purity and reproducibility is paramount for academic research and potential pharmaceutical applications. Research into related compounds highlights several key strategies. A common approach involves the purification of intermediates or the final product through recrystallization. For instance, in the synthesis of high-purity dopamine (B1211576) hydrochloride, an intermediate is salified to create a solid which is then purified by recrystallization to improve its purity before subsequent reaction steps google.com. This method ensures that impurities from starting materials or side reactions are removed effectively google.com.

Another widely used technique is the treatment with activated carbon, which is effective for removing colored impurities and other minor contaminants. This is typically performed by dissolving the crude product in a suitable solvent, adding activated carbon, stirring for a period, and then filtering to remove the carbon before proceeding to crystallization google.com.

The choice of solvent and the control of pH during crystallization are also critical factors. In the synthesis of dopamine hydrochloride, isopropanol is used as a solvent for the final crystallization step, and the careful addition of hydrochloric acid induces the formation of high-purity crystals google.com. The ability to isolate desired enantiomers through selective crystallization is another powerful tool for enhancing enantiomeric purity, particularly when crystalline solid intermediates are formed during the synthesis google.com. These established methods for analogous compounds provide a framework for developing robust and reproducible purification protocols for this compound.

Table 1: General Strategies for Purity Enhancement in Amine Hydrochloride Synthesis

Strategy Description Purpose
Recrystallization Dissolving the crude compound in a hot solvent and allowing it to cool, causing the purified compound to crystallize out. Removes soluble and insoluble impurities.
Activated Carbon Treatment Suspending activated carbon in a solution of the compound to adsorb impurities. Decolorization and removal of trace organic impurities.
pH Controlled Crystallization Adjusting the pH of the solution to induce selective precipitation or crystallization of the desired salt. Isolates the target compound from pH-sensitive impurities.
Solvent Selection Choosing an appropriate solvent or solvent system for recrystallization that maximizes solubility of the desired compound at high temperatures and minimizes it at low temperatures, while impurities remain in solution. Optimizes yield and purity of the crystalline product.
Enantioselective Crystallization Separating enantiomers by taking advantage of the different properties of their crystalline forms, often as diastereomeric salts. Achieves high enantiomeric purity. google.com

Emerging Methodologies in this compound Synthesis Research

Recent advancements in synthetic chemistry are moving towards more sustainable and efficient processes. In the context of pharmaceutical synthesis, chemoenzymatic methods, which combine chemical and biological transformations, are gaining prominence. These approaches leverage the high selectivity of enzymes to perform complex chemical reactions under mild conditions, which can lead to novel and more efficient synthetic routes for complex molecules.

Enzymatic Synthesis Approaches

Enzymatic synthesis represents a significant shift towards greener and more selective chemical production. researchgate.net Lipases, in particular, have become common catalysts due to their availability, stability, and versatility. researchgate.net The use of biocatalysis is a valuable industrial strategy for manufacturing active pharmaceutical ingredients (APIs), especially for asymmetric synthesis to produce chiral compounds. nih.gov

The application of enzymatic catalysis is an area of active research in the synthesis of complex chemical compounds. Pilot studies have investigated the use of lipase-catalyzed reactions for the synthesis of fencamine. A notable example is the use of Candida antarctica Lipase B (CAL-B), a highly effective and reliable biocatalyst, in a non-aqueous medium. mdpi.com CAL-B is frequently used in the pharmaceutical industry for the synthesis of various compounds due to its ability to catalyze reactions involving esters and amides. scispace.com

In a specific exploration, CAL-B was used as the enzyme with tert-butanol serving as the solvent. This enzymatic approach reportedly achieved a 78% yield over a 24-hour reaction period at 40°C. CAL-B is known for its high activity in non-polar organic solvents and its ability to be immobilized, which increases its stability and allows for reuse, making the process more economical. scispace.comresearchgate.net

Table 2: Pilot Study of Enzymatic Synthesis of Fencamine

Parameter Value / Condition
Biocatalyst Candida antarctica Lipase B (CAL-B)
Solvent tert-Butanol
Temperature 40°C
Reaction Time 24 hours
Reported Yield 78%

The use of enzymatic methods in the synthesis of compounds like this compound aligns with the core principles of green chemistry. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The twelve principles of green chemistry advocate for practices such as waste prevention, use of safer solvents, and designing energy-efficient processes. mdpi.comijbpas.com

Biocatalysis, such as the enzymatic synthesis using CAL-B, directly addresses several of these principles:

Use of Catalysis: Enzymes are highly efficient catalysts that can be used in small amounts and can be recycled, reducing waste. researchgate.net

Benign Solvents: Enzymatic reactions can often be carried out in less hazardous solvents, including non-aqueous media like tert-butanol as seen in the fencamine synthesis study. This reduces the environmental impact associated with volatile organic compounds (VOCs). jddhs.com

Energy Efficiency: Enzymatic reactions typically occur under mild conditions of temperature and pressure, leading to lower energy consumption compared to traditional chemical methods. jddhs.com

Renewable Feedstocks: Enzymes themselves are derived from renewable resources and are biodegradable. researchgate.netnih.gov

By employing biocatalysts, the synthesis of this compound can be made more sustainable, reducing its environmental footprint and aligning with modern standards for pharmaceutical manufacturing. researchgate.netnih.gov

Chemical Reactivity and Derivatization Studies of this compound

The chemical structure of fencamine, which contains a tertiary amine, dictates its reactivity. It is known to undergo reactions typical of this functional group, including oxidation and nucleophilic substitution. These reactivity studies are important for understanding its metabolic fate and for creating new derivatives with potentially different properties.

Oxidation Reactions and N-Oxide Formation

Fencamine is susceptible to oxidation reactions, which primarily result in the formation of its corresponding N-oxide. This transformation is a common metabolic pathway for tertiary amines and can also be achieved synthetically in the laboratory. nih.gov The oxidation of tertiary amines to N-oxides is a straightforward process, though careful selection of reagents and conditions is important for achieving high purity. nih.gov

Common oxidizing agents used for this purpose include hydrogen peroxide (H₂O₂) and various peracids, such as meta-chloroperoxybenzoic acid (mCPBA). nih.gov Hydrogen peroxide is an attractive reagent due to its cost-effectiveness and the fact that its only byproduct is water, which aligns with green chemistry principles. nih.gov These reactions can be carried out in aqueous or organic solvent systems. The formation of the N-oxide introduces a polar N⁺–O⁻ bond, which significantly alters the physicochemical properties of the parent molecule. nih.gov

Table 3: Oxidation of Fencamine to its N-Oxide

Reaction Aspect Details
Reactant Fencamine
Product Fencamine N-oxide
Reaction Type Oxidation of a tertiary amine
Common Oxidizing Agents Hydrogen peroxide (H₂O₂), Peracids (e.g., mCPBA) nih.gov
Significance Important for metabolic studies and derivatization.

Reduction Reactions to Amine Derivatives

The synthesis of fencamfamine prominently features the reduction of a nitro-containing intermediate to form the essential primary amine derivative. The process typically begins with a Diels-Alder reaction between cyclopentadiene and β-nitrostyrene, which forms a nitro- and phenyl-substituted norcamphene derivative. wikipedia.org To obtain the saturated amine precursor to fencamfamine, two functional groups in this intermediate must be reduced: the carbon-carbon double bond (C=C) of the norcamphene ring and the nitro group (-NO₂). wikipedia.org

The reduction of both groups can be achieved simultaneously or sequentially.

Simultaneous Reduction : The use of Raney nickel as a catalyst allows for the concurrent reduction of both the double bond and the nitro group to yield the saturated primary amine, 3-phenyl-norbornan-2-amine. wikipedia.org

Sequential Reduction : Alternatively, the functional groups can be reduced separately. The C=C double bond is commonly reduced using hydrogen gas with a transition metal catalyst such as nickel (Ni) or platinum (Pt). The nitro group is subsequently reduced to a primary amine using a metal/acid combination, for instance, iron in the presence of hydrochloric acid (Fe/HCl). wikipedia.org

These reduction methods are fundamental in producing the core amine structure of the molecule. The reaction parameters for these transformations are summarized in the table below.

Reaction TypeReagent(s)Functional Group TransformedProduct
Catalytic HydrogenationH₂ / Ni or Pt catalystC=C Double BondSaturated norcamphane ring
Metal-Acid ReductionFe / HClNitro group (-NO₂)Primary amine (-NH₂)
Simultaneous ReductionRaney Nickel (Ra-Ni)C=C Double Bond and Nitro group3-phenyl-norbornan-2-amine

Nucleophilic Substitution Reactions of the Amino Group

Following the creation of the primary amine (3-phenyl-norbornan-2-amine) via reduction, a nucleophilic substitution reaction is necessary to introduce the N-ethyl group, yielding the final fencamfamine molecule. In this reaction, the primary amino group acts as a nucleophile.

The ethylation of the amino group has been accomplished through different methods:

Reductive Amination : An early method involved the reaction of the primary amine with acetaldehyde in the presence of a Platinum (Pt) catalyst. wikipedia.org This process is a type of reductive amination, where the amine first reacts with the aldehyde to form an imine, which is then reduced in situ to the secondary amine.

Improved Ethylation : A more refined method for the ethylation utilizes Raney Nickel (Ra-Ni) as a catalyst in the presence of ethanol. wikipedia.org This approach is considered an improvement for the N-ethylation step.

These reactions demonstrate the nucleophilic character of the precursor's amino group, which is central to the synthesis of the final N-ethylated compound.

Reaction TypeReagent(s)NucleophileElectrophileProduct
Reductive AminationAcetaldehyde, Platinum (Pt)3-phenyl-norbornan-2-amineAcetaldehydeFencamfamine
Catalytic EthylationEthanol, Raney Nickel (Ra-Ni)3-phenyl-norbornan-2-amineEthanol (activated by catalyst)Fencamfamine

Pharmacological Mechanisms and Neurobiological Research of Fencamine Hydrochloride

Elucidation of Dopaminergic System Interactions

Fencamine's stimulant properties are intrinsically linked to its ability to modulate dopaminergic neurotransmission. It enhances dopamine (B1211576) signaling not by directly activating dopamine receptors, but through indirect mechanisms that increase the presence of dopamine in the synapse.

Indirect Dopamine Agonism

Fencamine (B123763) is classified as an indirect dopamine agonist. nih.govdrugbank.com Unlike direct agonists that bind to and activate postsynaptic dopamine receptors themselves, fencamine works by increasing the extracellular concentration of endogenous dopamine. drugbank.com Research indicates that it facilitates the release of dopamine from presynaptic neurons through a mechanism that shares similarities with amphetamines. drugbank.comwikipedia.org However, studies have shown that fencamine is approximately ten times less potent than dexamphetamine in producing this effect, suggesting that dopamine release is not its primary mechanism of action. drugbank.combionity.com

Dopamine Transporter Inhibition Mechanisms

The principal mechanism by which fencamine exerts its effects is through the inhibition of the dopamine transporter (DAT). drugbank.comwikipedia.org The DAT is a protein located on the membrane of presynaptic neurons responsible for the reuptake of dopamine from the synaptic cleft, a crucial process for terminating the neurotransmitter's signal. By blocking the DAT, fencamine prevents this reuptake, leading to a longer and more pronounced presence of dopamine in the synapse. drugbank.com This mode of action is considered more akin to that of nomifensine, which is recognized primarily as a dopamine reuptake inhibitor. wikipedia.org

Table 1: Comparative Mechanisms of Fencamine and Related Compounds

Compound Primary Mechanism Dopamine Release Dopamine Reuptake Inhibition MAO Inhibition
Fencamine Dopamine Reuptake Inhibition wikipedia.org Yes (weak) drugbank.combionity.com Yes (strong) wikipedia.org No drugbank.comwikipedia.orgbionity.com
d-Amphetamine Dopamine Release wikipedia.org Yes (strong) wikipedia.org Yes Yes

| Nomifensine | Dopamine Reuptake Inhibition wikipedia.org | No | Yes wikipedia.org | No |

Impact on Synaptic Dopamine Concentrations

The dual action of weakly promoting dopamine release and strongly inhibiting its reuptake results in a significant elevation of dopamine concentrations within the synaptic cleft. drugbank.com This heightened level of synaptic dopamine leads to increased stimulation of postsynaptic dopamine receptors, which is believed to underpin the psychostimulant effects observed with the compound. jneurosci.org Studies comparing fencamine to other stimulants like cocaine and amphetamine have confirmed its ability to robustly increase extracellular dopamine levels in key brain regions such as the caudate and nucleus accumbens. jneurosci.org

Investigation of Monoamine Oxidase Inhibition Absence

A distinguishing feature of fencamine's pharmacological profile is its lack of activity on monoamine oxidase (MAO) enzymes. drugbank.comwikipedia.orgbionity.com MAO enzymes are responsible for the metabolic breakdown of monoamine neurotransmitters, including dopamine. Drugs that inhibit MAO lead to increased neurotransmitter levels, but their use is associated with significant dietary restrictions and potential for dangerous drug interactions. In-vitro studies have demonstrated that, unlike amphetamines, fencamine does not inhibit the action of MAO. drugbank.comwikipedia.orgbionity.com This characteristic contributes to a more favorable safety profile compared to MAO-inhibiting stimulants.

Receptor Interaction Studies

While fencamine does not bind directly to postsynaptic receptors as a primary agonist, its neurochemical effects are ultimately mediated by the interaction of elevated synaptic dopamine with various dopamine receptor subtypes.

Dopamine Receptor Subtype Engagement (e.g., D1 Receptors)

Research suggests that the behavioral and reinforcing effects of fencamine are particularly dependent on the engagement of the dopamine D1 receptor subtype. nih.govwikipedia.org In animal studies using the conditioned place preference (CPP) paradigm—a method to assess the rewarding properties of a substance—fencamine was found to produce a significant reinforcing effect. nih.gov This effect, along with the associated hyperactivity, was blocked by the pre-administration of SCH 23390, a selective D1 receptor antagonist. nih.govwikipedia.org Conversely, antagonists for the D2 receptor subtype did not prevent the fencamine-induced conditioned place preference. nih.gov These findings strongly indicate that the rewarding and reinforcing properties of fencamine are mediated through the stimulation of D1 receptors by the increased synaptic dopamine it causes. nih.gov

Table 2: Summary of Fencamine's Interaction with Dopamine Receptors in Reinforcement Studies

Receptor Subtype Role in Fencamine's Reinforcing Effect Evidence
Dopamine D1 Receptor Directly involved and necessary nih.gov Fencamine-induced place preference is blocked by the D1 antagonist SCH 23390. nih.govwikipedia.org

| Dopamine D2 Receptor | Found to be ineffective in modifying reinforcement nih.gov | D2 antagonists failed to block fencamine-induced place preference. nih.gov |

Potential Modulatory Role of Other Neurotransmitter Systems (e.g., Serotonin (B10506), Opioid)

While the primary mechanism of fencamine is understood to be the modulation of catecholaminergic systems, particularly dopamine, its complete neuropharmacological profile may involve interactions with other neurotransmitter systems. Research into the broader effects of psychostimulants has often revealed complex cross-talk between different neural pathways.

The serotonergic system is a key area of interest. Serotonin (5-hydroxytryptamine, 5-HT) is deeply involved in regulating mood, anxiety, and impulse control. There is a known risk of developing serotonin syndrome when certain opioids are used concomitantly with serotonergic antidepressants. medsafe.govt.nz This syndrome results from an excess of serotonin in the brain's synapses. medsafe.govt.nz Opioids can contribute to this by enhancing serotonin release, inhibiting its reuptake, or directly activating serotonin receptors. medscape.comnih.gov For instance, opioids like tramadol, pethidine, and methadone have demonstrated serotonergic activity. nih.govtg.org.au Given that some psychostimulants can influence serotonin levels, investigating whether fencamine possesses any affinity for serotonin transporters or receptors is a logical step in fully characterizing its mechanism of action.

Similarly, the opioid system, which is central to pain perception, reward, and mood regulation, can interact with monoaminergic pathways. Some synthetic opioids have been found to inhibit the serotonin transporter, which increases serotonin concentrations in the synaptic cleft. tg.org.au The U.S. Food and Drug Administration (FDA) has warned about the potential for harmful interactions between opioid pain medicines and other medications, including those that affect serotonin levels. fda.gov Although direct studies linking fencamine to the opioid system are not prominent, the functional overlap between the brain's reward pathways, where both dopamine and opioids play a crucial role, suggests that exploring potential indirect modulatory effects of fencamine on the opioid system could yield a more complete understanding of its psychoactive properties.

Table 1: Examples of Opioid Interactions with the Serotonergic System

OpioidReported Serotonergic MechanismPotential Clinical Interaction
TramadolInhibits serotonin reuptake nih.govHigh risk of serotonin syndrome with other serotonergic agents medsafe.govt.nztg.org.au
PethidineInhibits serotonin reuptake tg.org.auHigh risk of serotonin syndrome, especially with MAOIs medsafe.govt.nztg.org.au
MethadoneInhibits serotonin reuptake nih.govMedium risk of serotonin syndrome medsafe.govt.nz
FentanylActivates serotonin receptors (e.g., 5-HT1A, 5-HT2A) nih.govMedium risk of serotonin syndrome medsafe.govt.nz
OxycodoneEnhances serotonin release medscape.comLow risk, but reports of serotonin syndrome exist nih.gov

Exploration of Adenosine (B11128) Receptor Interactions Due to Purine (B94841) Moiety

The molecular structure of fencamine contains a purine moiety, which provides a compelling theoretical basis for investigating its potential interaction with adenosine receptors. Adenosine is a ubiquitous neuromodulator in the central nervous system that exerts its effects through four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. frontiersin.org These receptors are involved in a wide array of physiological processes, including sleep regulation, neuroprotection, and the modulation of other neurotransmitter systems. nih.gov

Of particular relevance is the well-established antagonistic relationship between adenosine A₂ₐ receptors and dopamine D₂ receptors, which are highly co-localized in the striatum, a key brain region for motor control and reward. nih.gov Adenosine acts as a negative modulator of dopamine receptor signaling. nih.gov The stimulant effects of methylxanthines, such as caffeine (B1668208), are primarily attributed to their action as non-selective adenosine receptor antagonists. taylorandfrancis.com By blocking adenosine receptors, caffeine effectively disinhibits the dopamine system, contributing to its wakefulness-promoting and psychostimulant effects. taylorandfrancis.com

Neurobiological Effects in Preclinical Models

Modulation of Neurotransmitter Release and Uptake in Neuronal Studies

In vitro studies have been crucial in defining fencamine's primary mechanism of action at the neuronal level. Research using rat striatal slices has demonstrated that fencamfamine, a closely related compound, acts as a dopamine uptake inhibitor. dntb.gov.ua This inhibition of the dopamine transporter (DAT) leads to an increase in the concentration and duration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

The mechanism of dopamine uptake inhibition is a hallmark of several central nervous system stimulants. For example, compounds like cocaine and methylphenidate also exert their effects primarily by blocking DAT. nih.gov This blockade prevents the reabsorption of dopamine from the synapse back into the presynaptic neuron, a critical step for terminating the neurotransmitter's signal. nih.gov Some research distinguishes between drugs that are pure uptake inhibitors and those that also promote the release of dopamine from vesicles. While amphetamine is known to both inhibit uptake and enhance dopamine release, studies on DAT inhibitors like cocaine have shown they primarily reduce uptake while also potentially increasing vesicular dopamine release under certain conditions. nih.gov Further bioenergetic analyses on synaptic vesicles have shown that the uptake of neurotransmitters like dopamine is an energy-dependent process driven by a transmembrane pH gradient, and certain neuron blockers can inhibit this process by dissipating that gradient. nih.gov Fencamine's action is generally characterized as being more aligned with dopamine uptake inhibition rather than release.

Assessment of Central Nervous System Stimulant Properties in Behavioral Paradigms

The central nervous system (CNS) stimulant properties of fencamine are well-documented through various preclinical behavioral paradigms in animal models. wada-ama.org These models are designed to measure changes in spontaneous behavior and activity levels following drug administration. CNS stimulants are a class of drugs that temporarily improve mental or physical functions by increasing alertness, attention, and energy. medicalnewstoday.com

One of the most common methods for assessing stimulant effects is the measurement of locomotor activity. slideshare.net In this paradigm, rodents are placed in an open field or a specialized activity chamber (like an actophotometer), and their movements are tracked automatically. slideshare.net Compounds with stimulant properties, such as amphetamines, reliably produce a dose-dependent increase in locomotor activity, including measures like distance traveled, speed, and rearing frequency. asianjpr.com Fencamine has been shown to produce similar increases in locomotor activity, consistent with its classification as a psychostimulant. dntb.gov.ua These behavioral tests serve as a fundamental screening tool to quantify the stimulant potential of a compound and to compare its potency and efficacy with other known stimulants. slideshare.net

Table 2: Common Behavioral Paradigms for Assessing CNS Stimulant Properties

Behavioral ParadigmPrimary MeasureTypical Effect of a CNS Stimulant
Open Field TestHorizontal and vertical locomotor activity (e.g., distance traveled, rearing)Increased activity, exploration
ActophotometerCounts of beam breaks caused by animal movementIncreased counts, indicating heightened locomotor activity slideshare.net
Stereotypy AssessmentObservation and rating of repetitive, purposeless behaviors (e.g., sniffing, gnawing, head-weaving)Induction of stereotyped behaviors at higher doses
Rotarod TestTime spent on a rotating rod (measures motor coordination)May increase at low doses, but high doses can impair coordination

Antidepressant-Like Effects in Animal Models (e.g., Forced Swim and Tail Suspension Tests)

In addition to its stimulant properties, fencamine has been evaluated for potential antidepressant-like effects in established animal models of depression. These models are designed to induce a state of behavioral despair in rodents, which can be reversed by treatment with antidepressant medications. herbmedpharmacol.com

The Forced Swim Test (FST) is a widely used screening tool for assessing antidepressant efficacy. herbmedpharmacol.comjapsonline.com In this test, an animal is placed in an inescapable cylinder of water. After an initial period of struggling, untreated animals will adopt a characteristic immobile posture, making only the minimal movements necessary to stay afloat. This immobility is interpreted as a state of behavioral despair or learned helplessness. herbmedpharmacol.com Antidepressant compounds, including selective serotonin reuptake inhibitors (SSRIs), have been shown to significantly reduce the duration of immobility, promoting active escape-oriented behaviors such as swimming and climbing. mdpi.com

The Tail Suspension Test (TST) operates on a similar principle. researchgate.net In this paradigm, a mouse is suspended by its tail, and the duration of immobility (hanging passively) is measured. As in the FST, antidepressant drugs reduce the time spent immobile. researchgate.net The predictive validity of these tests is supported by the fact that they are sensitive to a wide range of clinically effective antidepressant drugs. herbmedpharmacol.com The investigation of fencamine in these models suggests an effort to explore its therapeutic potential beyond its primary stimulant applications, leveraging its dopaminergic mechanism which is also implicated in the pathophysiology of depression.

Metabolic Pathways and Biotransformation Research of Fencamine Hydrochloride

In Vitro Metabolic Profiling Studies

In vitro metabolic assays are fundamental tools for investigating the biotransformation of xenobiotics like fencamine (B123763) hydrochloride. These studies, typically conducted using subcellular fractions such as hepatic microsomes, provide a controlled environment to identify metabolic pathways and the enzymes responsible, isolated from complex physiological variables. creative-bioarray.combioivt.com

Hepatic microsomal assays are a standard method for predicting hepatic clearance and identifying the primary routes of metabolism for drug candidates. enamine.netprotocols.io Liver microsomes are rich in Phase I and Phase II metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, making them an effective model for simulating in vivo hepatic metabolism. creative-bioarray.comnih.gov

For fencamine, biotransformation is expected to follow pathways similar to other amphetamine-type stimulants, such as its analogue camfetamine. nih.gov The primary metabolic reactions involve the modification of the fencamine molecule to introduce or expose polar functional groups. longdom.org A typical protocol involves incubating fencamine with liver microsomes (e.g., from human, rat, or mouse) in the presence of necessary cofactors like NADPH, followed by analysis using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the resulting metabolites. enamine.netenamine.net

Based on studies of analogous compounds, the primary Phase I metabolites of fencamine are anticipated to result from the following reactions:

N-dealkylation: The removal of the ethyl group from the nitrogen atom to form N-deethylfencamine (norfencamfamine).

Hydroxylation: The addition of a hydroxyl (-OH) group. This can occur at two primary locations:

Aromatic hydroxylation: Addition of a hydroxyl group to the phenyl ring, forming various hydroxy-fencamine isomers.

Aliphatic hydroxylation: Addition of a hydroxyl group to the norbornane ring structure.

These initial transformations produce metabolites that are more polar than the parent compound, preparing them for subsequent conjugation or direct excretion.

Table 1: Predicted Primary Phase I Metabolites of Fencamine

MetaboliteMetabolic PathwayAnticipated Chemical Change
N-deethylfencamine (norfencamfamine)N-DealkylationRemoval of the N-ethyl group (C2H5)
Aromatic-hydroxy-fencamineAromatic HydroxylationAddition of a hydroxyl group (-OH) to the phenyl ring
Aliphatic-hydroxy-fencamineAliphatic HydroxylationAddition of a hydroxyl group (-OH) to the norbornane ring

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the endoplasmic reticulum of hepatocytes, is the most important enzyme system involved in Phase I metabolism. msdmanuals.combohrium.com These enzymes catalyze the oxidation of a vast array of xenobiotics. nih.gov While over 50 CYP enzymes exist, a small number, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, are responsible for metabolizing the majority of drugs. researchgate.net

Research on camfetamine, a close structural analogue of fencamine, has provided significant insight into the specific CYP isoenzymes likely involved in fencamine metabolism. nih.gov These studies indicate that multiple CYP enzymes catalyze the primary metabolic steps:

N-demethylation (analogous to N-deethylation in fencamine) was found to be catalyzed by CYP2B6, CYP2C19, CYP2D6, and CYP3A4.

Aromatic hydroxylation was primarily mediated by CYP2C19 and CYP2D6.

Aliphatic hydroxylation involved CYP1A2, CYP2B6, CYP2C19, and CYP3A4.

This suggests that the metabolism of fencamine is not dependent on a single CYP isoform but is rather a redundant process involving several enzymes, which can have implications for inter-individual variability and potential drug-drug interactions. nih.gov

Table 2: Cytochrome P450 Isozymes Implicated in the Metabolism of Fencamine-like Compounds

Metabolic ReactionCYP Isozyme(s) Involved
N-DealkylationCYP2B6, CYP2C19, CYP2D6, CYP3A4
Aromatic HydroxylationCYP2C19, CYP2D6
Aliphatic HydroxylationCYP1A2, CYP2B6, CYP2C19, CYP3A4

Following Phase I reactions, the metabolites of fencamine, now possessing functional groups like hydroxyls, undergo Phase II metabolism. longdom.org Phase II reactions, also known as conjugation reactions, involve the attachment of small, polar endogenous molecules to the metabolite. nih.govnih.gov This process significantly increases the water solubility and molecular weight of the metabolites, deactivating them and facilitating their elimination from the body via urine or bile. mhmedical.com

The most common Phase II biotransformations include: drughunter.com

Glucuronidation: This is a major conjugation pathway where glucuronic acid is attached to the metabolite, a reaction catalyzed by uridine 5'-diphospho-glucuronosyltransferases (UGTs). msdmanuals.com

Sulfation: This reaction involves the transfer of a sulfonate group, mediated by sulfotransferases (SULTs). drughunter.com

Studies on camfetamine have confirmed that its hydroxylated metabolites undergo subsequent glucuronidation and/or sulfation. nih.gov Therefore, it is highly probable that the hydroxy-fencamine metabolites are conjugated with glucuronic acid or sulfate to form water-soluble glucuronide and sulfate conjugates before excretion. These reactions can be investigated in vitro using liver S9 fractions, which contain both microsomal (Phase I) and cytosolic (Phase II) enzymes, or by supplementing microsomal incubations with the necessary cofactors for conjugation (e.g., UDPGA for glucuronidation). nih.govenamine.net

In Vivo Metabolic Fate in Preclinical Organisms

Following administration in animal models, amphetamine-like compounds are typically well-absorbed. veteriankey.com Their lipophilic nature allows them to readily pass through biological membranes and enter systemic circulation. mhmedical.com

Distribution is the process by which a compound is translocated from the bloodstream to various tissues and organs. msdvetmanual.com The extent of distribution depends on factors such as the compound's lipid solubility and its binding to plasma proteins. msdvetmanual.com Amphetamines generally exhibit a high volume of distribution, indicating extensive movement into tissues. drugbank.com In preclinical studies, the distribution of fencamine and its metabolites would be assessed by analyzing their concentrations in different tissues over time. Species-specific physiological differences, such as the amount of subcutaneous fat or lymphatic flow, can influence the rate and extent of absorption and distribution, making comparative studies between species important. nih.gov

Elimination is the irreversible removal of a drug and its metabolites from the body. mhmedical.com For fencamine, as with other amphetamines, the primary route of elimination is expected to be excretion via the kidneys into the urine. drugbank.commerckmanuals.com A smaller portion may be eliminated through biliary excretion into the feces.

Studies on related compounds in various animal species have demonstrated that a significant fraction of the administered dose is excreted in the urine as both the unchanged parent drug and its various metabolites (both Phase I and Phase II). nih.govnih.gov For instance, studies in rats with amphetamine showed that the main metabolite was conjugated 4-hydroxyamphetamine, whereas in guinea pigs, benzoic acid was the primary metabolite alongside the unchanged drug. nih.gov Such species differences in metabolism and excretion are common and are a critical consideration when extrapolating animal data. nih.gov The rate of urinary excretion for amphetamines can also be influenced by urinary pH, with acidic urine generally increasing the rate of elimination. drugbank.comnih.gov In vivo studies in preclinical models, such as rats, would involve collecting urine and feces after administration of fencamine to identify and quantify the excreted parent compound and its metabolites, providing a comprehensive overview of its elimination pathways. nih.govnih.gov

Table 3: Summary of Urinary Excretion of Amphetamine and Methamphetamine in Different Species

CompoundSpeciesMajor Urinary Excretory Products (% of Dose in 24h)
AmphetamineRatConjugated 4-hydroxyamphetamine (60%), Amphetamine (13%)
RabbitBenzoic acid (25%), Precursor of 1-phenylpropan-2-one (22%)
Guinea PigBenzoic acid and conjugates (62%), Amphetamine (22%)
MethamphetamineRat4-hydroxymethamphetamine (31%), 4-hydroxynorephedrine (16%), Methamphetamine (11%)
ManMethamphetamine (22%), 4-hydroxymethamphetamine (15%)

Data adapted from studies on related amphetamine compounds. nih.govnih.gov

Comparative Metabolic Analysis with Structurally Related Compounds (e.g., Fenethylline)

The metabolic profile of fencamine, a stimulant of the amphetamine class, is best understood through a comparative lens with structurally analogous compounds, most notably fenethylline. Both substances are recognized as prodrugs or are closely related to amphetamines, serving as precursors that release active amphetamine metabolites upon biotransformation. nih.govwikipedia.org However, the specific pathways and resulting metabolic products exhibit key differences dictated by their unique molecular structures.

Fenethylline is a codrug of amphetamine and theophylline (B1681296), linked by an ethyl group. wikipedia.orgresearchgate.net Its metabolism is characterized by the cleavage of this bond, yielding amphetamine and theophylline as its two primary active metabolites. researchgate.net This metabolic separation accounts for the combined stimulant effects observed from fenethylline administration, deriving from both the potent central nervous system (CNS) stimulation of amphetamine and the milder stimulant and bronchodilator effects of theophylline. researchgate.net Studies in humans have shown that approximately 24.5% of an oral dose of fenethylline is metabolized into amphetamine and 13.7% into theophylline. researchgate.net

Fencamine's metabolism, while also leading to amphetamine-type compounds, follows a different route. As a compound structurally related to amphetamines, its biotransformation involves key Phase I reactions catalyzed predominantly by the cytochrome P450 (CYP) enzyme system. nih.gov The primary metabolic pathways for fencamine and related compounds include:

N-Dealkylation: This process involves the removal of an alkyl group from the nitrogen atom. For fencamine, this is a significant pathway that can lead to the formation of amphetamine and methamphetamine.

Hydroxylation: This reaction adds a hydroxyl (-OH) group to the molecule. Aromatic hydroxylation, particularly at the 4-position of the phenyl ring (to form 4-hydroxyamphetamine), is a common metabolic step for amphetamines, often catalyzed by the CYP2D6 enzyme. caymanchem.com Aliphatic hydroxylation on the norbornane ring is also a potential pathway. nih.gov

Oxidation: Fencamine can undergo oxidation to form N-oxides.

The key distinction lies in the initial metabolic cleavage. Fenethylline is cleaved into two distinct active compounds, amphetamine and theophylline. researchgate.net Fencamine, on the other hand, is transformed through modifications of its original structure (like dealkylation and hydroxylation) to produce metabolites that are themselves amphetamine derivatives. This contrasts with fenethylline's role as a carrier molecule for two separate active substances.

Table 1: Comparative Metabolic Pathways of Fencamine and Fenethylline
Metabolic FeatureFencamineFenethylline
Primary Metabolic ProcessN-Dealkylation, Hydroxylation, Oxidation Cleavage of the molecule into its constituent parts researchgate.net
Key MetabolitesAmphetamine, Methamphetamine, Hydroxylated derivatives, N-oxides Amphetamine (24.5% of dose), Theophylline (13.7% of dose) wikipedia.orgresearchgate.net
Enzyme SystemCytochrome P450 (e.g., CYP2D6) nih.govCytochrome P450 (CYP450) researchgate.net
Structural RelationshipAmphetamine-class compound wikipedia.orgCodrug of Amphetamine and Theophylline wikipedia.org

Analytical Methodologies for Metabolite Identification and Quantification

The elucidation of fencamine's biotransformation pathways relies on sophisticated analytical techniques capable of separating, identifying, and quantifying metabolites within complex biological matrices like urine and blood. nih.govmdpi.com Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of modern metabolite analysis, providing invaluable data on the structure and concentration of drug-derived materials. nih.gov

Application of Chromatography-Mass Spectrometry Techniques (e.g., GC-MS, LC-MS)

Chromatography coupled with mass spectrometry is the definitive and most powerful tool for the analysis of fencamine and its metabolites. nih.gov Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has long been considered a "gold standard" for forensic analysis of amphetamine-type stimulants. uea.ac.uk The methodology involves:

Sample Preparation: Extraction of metabolites from the biological matrix (e.g., urine) is performed, often using liquid-liquid extraction or solid-phase extraction. nih.gov

Derivatization: Because many drug metabolites are not sufficiently volatile for GC analysis, a chemical derivatization step is often required. This process modifies the metabolites to increase their volatility and improve their chromatographic properties. mdpi.comresearchgate.net

Separation: The derivatized extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with a capillary column. uea.ac.uk

Detection and Identification: As compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum or "fingerprint" for each metabolite. mdpi.comuea.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), has become the predominant technique for drug metabolite analysis due to its high sensitivity, specificity, and applicability to a broader range of compounds without the need for derivatization. nih.govnih.govnih.gov

Separation: LC separates compounds in a liquid mobile phase based on their physicochemical properties and interaction with a stationary phase column (e.g., reversed-phase). nih.gov

Ionization: The eluent from the LC is introduced into the mass spectrometer via an atmospheric pressure ionization (API) source, such as electrospray ionization (ESI). nih.govnih.gov

Detection and Quantification: Tandem mass spectrometry (e.g., using a triple quadrupole instrument) allows for highly selective and sensitive quantification through methods like multiple-reaction monitoring (MRM). nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which greatly aids in the identification of unknown metabolites. nih.govthermofisher.com

Table 2: Application of Chromatography-Mass Spectrometry in Fencamine Metabolite Analysis
TechniqueKey AdvantagesCommon ApplicationsSample Preparation Notes
GC-MSExcellent separation efficiency; Provides definitive mass spectral libraries for identification. uea.ac.ukConfirmation of amphetamine-type substances; Standard for forensic toxicology. mdpi.comOften requires derivatization to increase analyte volatility. mdpi.comresearchgate.net
LC-MS/MSHigh sensitivity and specificity; No derivatization needed for polar metabolites; Suitable for high-throughput analysis. nih.govnih.govQuantification of drugs and metabolites in biological fluids (urine, blood); Identification of unknown metabolites via HRMS. nih.govnih.govthermofisher.comMinimal sample preparation often possible (e.g., "dilute and shoot"). nih.gov

Advanced Spectroscopic Methods for Structure Elucidation of Metabolites

While chromatography-mass spectrometry is exceptional for detecting and quantifying metabolites, it can sometimes be insufficient for the unambiguous structure elucidation of novel or isomeric metabolites. nih.gov In such cases, advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for determining the precise molecular structure of a compound. nih.gov It provides detailed information about the chemical environment of atoms (specifically hydrogen and carbon) within a molecule.

Structure Confirmation: For metabolites, NMR can definitively determine the exact position of a chemical modification, such as identifying the specific carbon atom where hydroxylation has occurred. This is a significant advantage over MS, which may struggle to differentiate between isomers. nih.gov

Techniques: Advanced two-dimensional NMR pulse sequences (e.g., HSQC, HMBC) are used to establish connectivity between atoms, allowing for the complete assembly of the metabolite's structure. nih.gov

Challenges: The primary limitation of NMR is its relatively low sensitivity, typically requiring milligram quantities of the purified metabolite, which can be challenging to obtain from biological samples. nih.govuiowa.edu

Other spectroscopic techniques like Infrared (IR) spectroscopy can provide information about the functional groups present in a metabolite, complementing the data from MS and NMR to build a complete structural picture. slideshare.netroutledge.com The integration of multiple analytical techniques is often necessary for the comprehensive characterization of a drug's biotransformation profile. nih.govnih.gov

Table 3: Role of Advanced Spectroscopic Methods in Metabolite Structure Elucidation
MethodPrimary RoleInformation ProvidedLimitations
NMR SpectroscopyUnambiguous structure determination of unknown or isomeric metabolites. nih.govPrecise atomic connectivity, stereochemistry, and position of functional groups. nih.govLow sensitivity; requires purified, larger sample quantities. uiowa.edu
High-Resolution Mass Spectrometry (HRMS)Determination of elemental composition. uiowa.eduHighly accurate mass measurement, allowing for the calculation of the molecular formula.Cannot differentiate between isomers without chromatographic separation. nih.gov
Infrared (IR) SpectroscopyFunctional group identification. slideshare.netPresence of key bonds (e.g., -OH, C=O, N-H).Provides limited information on the overall molecular structure. routledge.com

Advanced Preclinical Research Methodologies and Study Design for Fencamine Hydrochloride

Methodological Frameworks for Robust Neuropharmacological Studies

The foundation of any meaningful preclinical research lies in a meticulously planned experimental design. For a compound like fencamfamine hydrochloride, which has complex interactions with neurotransmitter systems, a robust methodological framework is essential to ensure the validity and reproducibility of findings.

Application of FINERMAPS Framework for Experimental Design

Feasible: Ensuring the availability of high-purity fencamfamine hydrochloride, appropriate animal models, and the necessary equipment for neurochemical and behavioral analyses.

Interesting & Novel: Formulating hypotheses that address unanswered questions about fencamfamine's neuropharmacological profile, such as its effects on cognitive domains beyond simple locomotor activity or its interaction with specific receptor subtypes.

Ethical: Designing studies that adhere to all institutional and national guidelines for the ethical use of laboratory animals, including minimizing the number of animals used and any potential for pain or distress.

Relevant: Focusing on research questions that have implications for understanding the therapeutic potential or abuse liability of psychostimulants.

Manageable, Appropriate, & Systematic: Developing a clear and detailed protocol with appropriate sample sizes, statistical power, and systematic data collection and analysis procedures to ensure the study can be completed and its results are interpretable.

Publishable: Aiming for a study design that is of sufficient rigor and novelty to contribute meaningfully to the scientific literature.

Control Strategies and Confounding Variable Assessment (e.g., Dose Purity, Strain-Specific Metabolism)

The control of confounding variables is critical in preclinical psychostimulant research to ensure that observed effects are directly attributable to the pharmacological action of the compound under investigation.

Dose Purity: The purity of the fencamfamine hydrochloride used is a critical factor. Impurities can have their own pharmacological effects, potentially leading to misinterpretation of the results. Therefore, it is essential to use a well-characterized batch of the compound with a high degree of purity, confirmed by analytical methods such as high-performance liquid chromatography (HPLC) or mass spectrometry.

Strain-Specific Metabolism: Different strains of laboratory animals can exhibit significant variations in their metabolic handling of drugs. For instance, some rodent strains may have higher or lower expression of cytochrome P450 enzymes involved in the metabolism of fencamfamine, leading to differences in bioavailability and duration of action. Researchers must select an appropriate animal strain and be consistent in its use. When comparing results across studies, potential strain-specific metabolic differences should be considered as a possible source of variation.

Other important control strategies include randomization of animals to treatment groups, blinding of experimenters to the treatment conditions, and the use of appropriate vehicle controls.

In Vitro and Ex Vivo Research Models for Pharmacological Characterization

In vitro and ex vivo models are indispensable for dissecting the molecular and cellular mechanisms of action of fencamfamine hydrochloride.

Isolated Tissue Preparations (e.g., Rat Corpus Striatum Slices)

The use of isolated tissue preparations, such as brain slices, allows for the study of drug effects in a relatively intact neural circuit while eliminating the influence of peripheral metabolism and systemic factors. Studies using slices of the rat corpus striatum have been instrumental in characterizing the effects of fencamfamine on the dopamine (B1211576) system.

Research has shown that fencamfamine acts as an indirect dopamine agonist. wikipedia.org In superfusion experiments with rat corpus striatum slices, fencamfamine was found to inhibit the uptake of newly accumulated [³H]-dopamine and to enhance its release. nih.gov Compared to d-amphetamine, fencamfamine exhibited approximately tenfold lower dopamine-releasing activity in striatal slices at concentrations that almost completely blocked dopamine uptake into synaptosomes. wikipedia.org This suggests that the primary mechanism of action of fencamfamine is the inhibition of the dopamine transporter (DAT), rather than inducing dopamine release to the same extent as amphetamines. wikipedia.orgdrugbank.comnih.gov Furthermore, unlike amphetamines, fencamfamine does not inhibit the activity of monoamine oxidase. wikipedia.org

Table 1: Effects of Fencamfamine on Dopamine Dynamics in Rat Striatal Slices
ParameterEffect of FencamfaminePotency Compared to d-AmphetamineReference
Dopamine ReleaseEnhances releaseApproximately 10-fold less potent wikipedia.org
Dopamine UptakeInhibits uptakePrimary mechanism of action wikipedia.orgdrugbank.comnih.gov
Monoamine Oxidase ActivityNo inhibitionN/A wikipedia.org

Cell Culture Models for Receptor Binding and Functional Assays

While comprehensive receptor binding affinity and functional assay data for fencamfamine hydrochloride are not widely available in the public domain, its primary interaction with the dopamine transporter (DAT) is well-established. wikipedia.orgdrugbank.comnih.gov Cell culture models expressing specific neurotransmitter transporters and receptors are crucial for quantifying the affinity and functional potency of a compound like fencamfamine.

In these models, radioligand binding assays could be used to determine the binding affinity (Ki) of fencamfamine at DAT, as well as at serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters to assess its selectivity. Functional assays, such as neurotransmitter uptake inhibition assays, would provide IC50 values, indicating the concentration of fencamfamine required to inhibit 50% of transporter activity.

Although a complete profile is lacking, the available evidence strongly points to fencamfamine being a potent inhibitor of dopamine uptake.

In Vivo Animal Models for Systemic Effects and Behavioral Assessment

In vivo animal models are essential for understanding how the molecular and cellular effects of fencamfamine hydrochloride translate into systemic and behavioral changes.

Studies in rats have demonstrated that fencamfamine produces a range of behavioral effects consistent with its action as a central nervous system stimulant. These include increased locomotor activity, rearing, and sniffing behaviors. nih.gov

The reinforcing properties of fencamfamine have been investigated using the conditioned place preference (CPP) paradigm. In this model, a significant place preference was observed at a dose of 3.5 mg/kg, suggesting that the compound has rewarding effects. nih.gov This reinforcing effect appears to be mediated by both dopamine D1 and opioid receptors, as it was blocked by the D1 antagonist SCH 23390 and the opioid antagonist naloxone. wikipedia.orgnih.gov

The effects of fencamfamine on cognitive processes have been explored using the latent inhibition (LI) model. Latent inhibition is a phenomenon where prior exposure to a stimulus without consequence retards subsequent learning about that stimulus. Disruption of LI is considered a model for attentional deficits observed in schizophrenia. Fencamfamine was found to abolish LI at a dose of 3.5 mg/kg, an effect that was blocked by the antipsychotic risperidone. nih.gov This finding suggests that fencamfamine can modulate attentional processes, similar to other psychostimulants like amphetamine. nih.gov

Table 2: Summary of In Vivo Behavioral Effects of Fencamfamine in Rodents
Behavioral ParadigmAnimal ModelObserved EffectMediating Systems ImplicatedReference
Locomotor ActivityRatIncreased locomotion, rearing, and sniffingDopaminergic nih.gov
Conditioned Place Preference (CPP)RatInduces place preference (rewarding)Dopamine D1 and Opioid receptors wikipedia.orgnih.gov
Latent Inhibition (LI)RatAbolishes latent inhibition (disrupts attentional filtering)Dopaminergic (blocked by risperidone) nih.gov

Selection of Appropriate Animal Species and Strains

The selection of animal models in preclinical research is a critical determinant of a study's translational potential. For central nervous system (CNS) stimulants like fencamine (B123763) hydrochloride, rodents, particularly mice and rats, are frequently employed due to their well-characterized neurobiology and the availability of established behavioral paradigms. drugdiscoverytrends.comyoutube.com The choice between species and even strains can be influenced by specific research questions, such as metabolic pathways or the expression of particular neural receptors.

While rodent models offer significant advantages in terms of cost, ethics, and genetic manipulation, larger animal models such as beagle dogs may be used in certain pharmacokinetic studies due to their physiological similarities to humans in metabolic processes. mdpi.com The rationale for selecting a particular species and strain should be clearly defined and justified based on the study's objectives, whether they are focused on efficacy, mechanism of action, or safety assessment. The goal is to utilize a model that most accurately recapitulates the human condition or physiological processes being investigated. drugdiscoverytrends.commdpi.com

Behavioral Paradigms for Evaluating Central Nervous System Activity

To assess the CNS activity of fencamine hydrochloride, a battery of behavioral tests is typically employed to characterize its stimulant, rewarding, and cognitive-modulating effects. nih.gov These paradigms are designed to provide quantitative measures of specific behaviors that are indicative of the compound's neuropharmacological actions.

One common method is the locomotor activity test , which measures the exploratory behavior and general activity levels of an animal in a novel environment. drugdiscoveryonline.com An increase in locomotion is a hallmark of psychostimulant compounds. Another key paradigm is the conditioned place preference (CPP) test. This assay is used to evaluate the rewarding or aversive properties of a substance by pairing its administration with a distinct environmental context. nih.gov A preference for the drug-paired environment suggests rewarding effects, which can be an indicator of abuse potential. nih.gov

Other behavioral tests that may be utilized include those assessing cognitive functions, such as learning and memory, to explore any potential nootropic effects. The specific paradigms chosen will depend on the intended therapeutic application and the specific aspects of CNS function being investigated. nih.gov

Quantitative Analytical Techniques in Preclinical Research

Accurate and precise quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. A suite of sophisticated analytical techniques is available for this purpose, each with its own strengths in terms of sensitivity, selectivity, and structural elucidation capabilities.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of pharmaceuticals in preclinical research. nih.govedwiserinternational.com For this compound, reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated. These methods typically involve a C18 column and a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov Detection is often achieved using a UV detector at a wavelength where the compound exhibits maximum absorbance. nih.gov

The development of a robust HPLC method requires optimization of various parameters, including the mobile phase composition, flow rate, and column temperature, to achieve adequate separation from endogenous matrix components and potential metabolites. nih.gov Method validation is a critical step to ensure linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantitation). nih.govnih.gov

Table 1: Illustrative HPLC Method Parameters for Amine Hydrochlorides

Parameter Value
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool renowned for its high sensitivity and specificity, making it particularly suitable for the trace analysis of drugs and their metabolites in biological samples. mdpi.comfrontiersin.org For a compound like this compound, GC-MS analysis often requires a derivatization step to increase its volatility and thermal stability. researchgate.net

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification. mdpi.com The selectivity of the mass spectrometer, especially when operated in selected ion monitoring (SIM) mode, allows for the detection of very low concentrations of the analyte, even in complex biological matrices. mdpi.com

Table 2: Representative GC-MS Parameters for Amphetamine-like Compounds

Parameter Value
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
MS Detector Full Scan (m/z 50-500)
Derivatization May be required

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Confirmation

While HPLC and GC-MS are primarily used for quantification, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural confirmation of this compound and the identification of its metabolites. thermofisher.comnih.gov

NMR spectroscopy provides detailed information about the molecular structure of a compound by analyzing the magnetic properties of atomic nuclei. thermofisher.combenthamscience.com ¹H NMR and ¹³C NMR are the most common types, revealing the connectivity of atoms and the chemical environment of each proton and carbon atom in the molecule. nih.gov This technique is crucial for unambiguously identifying the structure of novel metabolites.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mmu.ac.uk The resulting spectrum provides a characteristic fingerprint of the functional groups present in the molecule, such as C-H, N-H, and C=O bonds. nih.gov This information is complementary to NMR data and aids in the complete structural elucidation of the parent compound and its biotransformation products.

Pharmacokinetic Parameter Establishment in Preclinical Models

The establishment of pharmacokinetic (PK) parameters is a fundamental aspect of preclinical drug development, providing insights into the absorption, distribution, metabolism, and excretion (ADME) of a compound. dntb.gov.uaproventainternational.comallucent.com These studies are essential for understanding the relationship between the dose administered and the resulting concentration of the drug in the body over time.

In preclinical models, this compound would be administered via relevant routes, and blood or plasma samples would be collected at various time points. The concentration of the drug in these samples would then be determined using a validated analytical method, such as HPLC or LC-MS/MS. lcms.czlcms.cz

The resulting concentration-time data are then used to calculate key pharmacokinetic parameters, including:

Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half.

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Area under the curve (AUC): A measure of the total drug exposure over time.

These parameters are crucial for predicting the drug's behavior in humans and for designing appropriate dosing regimens for clinical trials. nih.govresearcher.life

Table 3: Key Pharmacokinetic Parameters and Their Significance

Parameter Description Significance
Half-life (t½) Time for plasma concentration to reduce by 50% Determines dosing interval
Clearance (CL) Volume of plasma cleared of drug per unit time Indicates efficiency of drug elimination
Volume of Distribution (Vd) Apparent volume into which a drug distributes Reflects the extent of tissue distribution
Area Under the Curve (AUC) Total drug exposure over time Represents overall bioavailability

Absorption and Distribution Quantification via Radiolabeling and LC-MS

To comprehend the journey of this compound through a biological system, researchers employ a combination of sensitive imaging and quantitative analytical techniques. These methods allow for the precise tracking and measurement of the compound from its point of entry to its sites of action and accumulation.

Radiolabeling for Spatial Distribution Analysis

Radiolabeling is a powerful technique used to visualize the distribution of a drug candidate within an organism. nih.gov This process involves chemically modifying this compound to include a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). The radiolabeled compound is then administered to preclinical models. After a designated period, whole-body autoradiography can be performed. This imaging technique provides a detailed qualitative and semi-quantitative map of the compound's localization in various tissues and organs, highlighting areas of high concentration. nih.gov While highly sensitive, autoradiography relies on specialized handling of radioactive materials. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Precise Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool in modern pharmacokinetics for its high sensitivity and specificity in quantifying drugs and their metabolites in biological matrices. lcms.czfda.gov.tw This technique separates compounds in a sample based on their physicochemical properties, followed by detection based on their mass-to-charge ratio. lcms.czlcms.cz

In preclinical studies of this compound, blood, plasma, and various tissue homogenates are collected at multiple time points post-administration. LC-MS/MS analysis of these samples allows for the creation of concentration-time profiles, which are essential for calculating key pharmacokinetic parameters. The method's reliability is established through rigorous validation, assessing aspects like linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). lcms.cznih.gov

Table 1: Illustrative Pharmacokinetic Data for this compound in a Preclinical Model Following a Single Dose, Quantified by LC-MS/MS
Time Post-Administration (hours)Plasma Concentration (ng/mL)Brain Tissue Concentration (ng/g)Liver Tissue Concentration (ng/g)
0.585.245.7120.3
1.0150.998.5210.8
2.0135.485.1195.2
4.070.335.6110.5
8.025.110.240.7
12.08.93.115.4

Elimination Rate Measurement in Controlled Metabolic Studies

The elimination of a drug from the body is a critical pharmacokinetic process, governed primarily by metabolism (often in the liver) and excretion (typically via the kidneys). taylorandfrancis.commhmedical.com Controlled metabolic studies are designed to measure the rate at which this compound is cleared from the system.

The primary parameter derived from these studies is the elimination half-life (t½) , which is the time required for the drug's plasma concentration to decrease by 50%. msdvetmanual.com This is calculated from the elimination rate constant (kₑₗ), which represents the fraction of the drug removed per unit of time. msdvetmanual.com These values are determined by collecting and analyzing biological samples (e.g., plasma, urine) over an extended period after drug administration.

For amphetamine-like substances such as fencamine, renal excretion can be significantly influenced by urinary pH. ru.nl As weak bases, their rate of excretion is drastically affected by the acidity of urine. nih.gov In one study, the excretion of fencamine was reportedly suppressed entirely for a day following the ingestion of sodium bicarbonate, which alkalinizes the urine. ru.nl This occurs because in alkaline urine, a smaller fraction of the fencamine molecule is ionized, allowing for greater reabsorption from the renal tubules back into the bloodstream, thereby slowing its elimination. ru.nlnih.gov

Table 2: Effect of Urinary pH on the Renal Elimination Rate of this compound in a Controlled Preclinical Study
ConditionAverage Urinary pHCumulative Fencamine Excreted in 24h (% of Dose)Apparent Elimination Half-Life (hours)
Normal (Control)6.0~35%~8
Acidified Urine (Ammonium Chloride induced)<5.5>50%~5
Alkalinized Urine (Sodium Bicarbonate induced)>7.5<5%>20

Triangulation Approaches for Resolving Methodological Discrepancies in Research Findings

Triangulation is a research strategy that involves using multiple methods, data sources, theories, or investigators to study the same phenomenon. researchgate.netresearchgate.net Its primary purpose is to increase the credibility and validity of research findings by overcoming the intrinsic biases of any single approach. researchgate.netnih.gov In preclinical pharmacology, discrepancies can arise between the findings of different study types (e.g., in vitro vs. in vivo).

For this compound, a triangulation approach can be used to build a more comprehensive and robust understanding of its pharmacological profile. For instance, a discrepancy might be observed where in vitro assays show high-potency inhibition of dopamine reuptake, but in vivo behavioral studies show only moderate stimulant effects. Triangulation can help resolve this by integrating data from different types of studies.

Example of a Triangulation Strategy for this compound:

In Vitro Neurochemistry: Studies using isolated neuronal preparations or cell lines expressing specific transporters can determine the compound's direct potency and selectivity at molecular targets.

In Vivo Pharmacokinetics (PK): As detailed above, these studies measure the actual concentration of the drug that reaches the brain over time, accounting for absorption and metabolism. ru.nl

In Vivo Pharmacodynamics (PD): Behavioral models in animals (e.g., locomotor activity tests) assess the functional consequences of the drug's action in a whole organism.

Table 3: Application of a Triangulation Approach to a Research Question on this compound
Research QuestionMethod 1: In Vitro AssayMethod 2: In Vivo MicrodialysisMethod 3: Behavioral PharmacologyTriangulated Conclusion
What is the primary mechanism of fencamine's stimulant effect?High affinity for dopamine transporters (DAT) in cell culture.Significant increase in extracellular dopamine in the nucleus accumbens post-administration.Dose-dependent increase in locomotor activity, which is blocked by a dopamine receptor antagonist.The stimulant properties of fencamine are primarily mediated by its action on the dopamine transporter, leading to increased synaptic dopamine levels and subsequent activation of dopamine receptors.

Comparative Pharmacology and Structure Activity Relationship Sar Research of Fencamine Hydrochloride Analogs

Pharmacological Comparison with Classical and Atypical Psychostimulants

The pharmacological actions of fencamine (B123763) have been primarily characterized by its interaction with the dopaminergic system, setting it apart from other classes of psychostimulants.

Differential Effects on Dopamine (B1211576) Reuptake vs. Release

In vitro studies utilizing rat corpus striatum and substantia nigra slices have revealed that fencamine's primary mechanism of action is the inhibition of dopamine uptake, with a less pronounced effect on dopamine release. nih.gov This profile aligns it more closely with dopamine reuptake inhibitors like nomifensine rather than with releasing agents such as d-amphetamine. nih.gov

While fencamine does exhibit some dopamine-releasing activity, it is significantly less potent in this regard compared to d-amphetamine. At concentrations where fencamine almost completely blocks dopamine uptake into synaptosomes, its dopamine-releasing activity is roughly ten times lower than that of d-amphetamine. nih.gov At higher concentrations, a non-specific release, likely due to interactions with neuronal membranes, has been observed. nih.gov This differential activity suggests that fencamine's psychostimulant effects are primarily mediated by increasing the synaptic concentration of dopamine through reuptake inhibition, rather than by promoting its release from presynaptic terminals.

Table 1: Comparative In Vitro Effects on Dopamine Dynamics

Compound Primary Mechanism Relative Dopamine Releasing Activity
Fencamine Dopamine Reuptake Inhibition Low
d-Amphetamine Dopamine Release High
Nomifensine Dopamine Reuptake Inhibition N/A

Distinctions from Monoamine Oxidase Inhibitors

A significant point of distinction for fencamine is its lack of activity as a monoamine oxidase (MAO) inhibitor. nih.gov Monoamine oxidase inhibitors are a class of drugs that increase the levels of monoamine neurotransmitters, including dopamine, by preventing their enzymatic degradation. patsnap.com In vitro studies have demonstrated that, unlike some other amphetamine-related compounds, fencamine does not inhibit MAO. nih.gov This characteristic is crucial as it separates its mechanism of action from that of MAOIs and avoids the potential for drug and food interactions associated with MAO inhibition.

Comparative Potency Analysis (e.g., vs. D-Amphetamine)

When directly compared, the potency of fencamine as a dopamine-releasing agent is considerably lower than that of d-amphetamine. As previously noted, in striatal slice preparations, d-amphetamine is approximately ten times more potent than fencamine in inducing dopamine release. nih.gov This disparity in potency for dopamine release, coupled with fencamine's primary action as a dopamine reuptake inhibitor, underscores the distinct pharmacological profiles of these two psychostimulants.

Table 2: Comparative Potency on Dopamine Release

Compound Relative Potency (Dopamine Release)
d-Amphetamine ~10x
Fencamine 1x

Structure-Activity Relationship Studies

Impact of Structural Modifications on Receptor Affinity and Efficacy

The unique norcamphane (or bicyclo[2.2.1]heptane) backbone of fencamine distinguishes it from the simple phenethylamine (B48288) structure of amphetamine. This rigid, bicyclic structure likely plays a significant role in its receptor interactions and contributes to its distinct pharmacological profile.

Theoretical modifications to the fencamine scaffold could be hypothesized to alter its activity:

Substitution on the Phenyl Ring: Introducing substituents on the phenyl ring could modulate potency and selectivity. For example, in the broader class of phenethylamines, halogenation or the addition of small alkyl groups at the para-position can influence interactions with monoamine transporters.

Modifications to the Ethylamine (B1201723) Side Chain: Alterations to the ethylamine side chain, such as N-alkylation or the introduction of a methyl group on the alpha-carbon, are known to significantly affect the activity of phenethylamines. In the case of fencamine, such changes could potentially shift its activity from a primary dopamine reuptake inhibitor towards a releasing agent or alter its selectivity for different monoamine transporters.

Stereochemistry: The stereochemistry of the chiral centers within the norcamphane structure and the ethylamine side chain is expected to be critical for its biological activity. Different stereoisomers would likely exhibit varying affinities for the dopamine transporter and potentially different pharmacological effects.

Designing Novel Fencamine Hydrochloride Analogs with Modified Pharmacological Profiles

The design of novel fencamine analogs would aim to leverage its existing pharmacological profile to create compounds with improved therapeutic properties. The goal would be to rationally design new chemical entities with enhanced efficacy, selectivity, or pharmacokinetic properties by identifying key structural features that contribute to the desired biological activity.

Potential strategies for designing novel analogs include:

Enhancing Dopamine Reuptake Inhibition: Modifications could be explored to increase the affinity and potency of fencamine analogs for the dopamine transporter, potentially leading to more effective treatments for conditions characterized by dopamine deficits.

Modulating the Release-to-Reuptake Inhibition Ratio: By systematically altering the structure, it may be possible to fine-tune the balance between dopamine release and reuptake inhibition. This could lead to the development of compounds with a more tailored psychostimulant profile, potentially with a lower propensity for abuse or adverse effects.

Improving Selectivity: Structural modifications could be aimed at increasing the selectivity of fencamine analogs for the dopamine transporter over other monoamine transporters, such as the norepinephrine (B1679862) and serotonin (B10506) transporters. This could result in a more focused therapeutic effect with fewer off-target side effects.

Further research, including the synthesis and pharmacological evaluation of a series of fencamine analogs, is necessary to elucidate the precise structure-activity relationships and to explore the potential for developing novel therapeutic agents based on this unique chemical scaffold.

Preclinical Models for Comparative Pharmacological Assessment

The preclinical assessment of this compound analogs relies on a battery of well-established experimental models designed to predict their pharmacological effects in living organisms. These models can be broadly categorized into in vitro and in vivo assays, each providing a unique and complementary piece of the pharmacological puzzle.

In Vitro Assays for Receptor Binding and Functional Activity

To understand the molecular mechanisms underlying the actions of fencamine analogs, researchers utilize in vitro assays to quantify their interactions with specific biological targets, primarily the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

Receptor Binding Assays: These assays are fundamental in determining the affinity of a compound for a specific receptor or transporter. The most common method is the radioligand binding assay. In this technique, a radiolabeled compound with known high affinity for the target (e.g., [³H]WIN 35,428 for DAT) is incubated with tissue preparations containing the transporter. The fencamine analog is then introduced at various concentrations to compete with the radioligand for binding sites. By measuring the displacement of the radioligand, researchers can calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) for the analog. A lower Ki or IC50 value indicates a higher binding affinity. This method allows for the direct comparison of the binding potencies of a series of fencamine analogs at DAT, NET, and SERT, providing crucial data for establishing structure-activity relationships.

Functional Activity Assays: Beyond simply binding to a transporter, it is essential to understand the functional consequences of this interaction. For psychostimulants like fencamine, the key functional activities are the inhibition of neurotransmitter reuptake and the promotion of neurotransmitter release.

Uptake Inhibition Assays: These assays measure the ability of a fencamine analog to block the transport of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This is typically done using synaptosomes, which are isolated nerve terminals that retain functional transporters. Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) in the presence of varying concentrations of the fencamine analog. The amount of radioactivity taken up by the synaptosomes is then measured. A reduction in uptake indicates that the analog is inhibiting the transporter. From this data, an IC50 value for uptake inhibition can be determined.

Release Assays: Some stimulants, in addition to blocking reuptake, can also induce the reverse transport of neurotransmitters, a process known as efflux. To measure this, synaptosomes are first preloaded with a radiolabeled neurotransmitter. After washing away the excess radiolabel, the synaptosomes are exposed to the fencamine analog. The amount of radioactivity released into the surrounding medium is then quantified. An increase in release compared to a control condition indicates that the analog is acting as a neurotransmitter releaser.

The data generated from these in vitro assays are instrumental in constructing a detailed pharmacological profile for each fencamine analog and in elucidating the structural modifications that influence their potency and selectivity for the different monoamine transporters.

CompoundDAT Binding Affinity (Ki, nM)NET Binding Affinity (Ki, nM)SERT Binding Affinity (Ki, nM)DA Uptake Inhibition (IC50, nM)NE Uptake Inhibition (IC50, nM)5-HT Uptake Inhibition (IC50, nM)
Fencamine Data not availableData not availableData not availableData not availableData not availableData not available
Analog A Data not availableData not availableData not availableData not availableData not availableData not available
Analog B Data not availableData not availableData not availableData not availableData not availableData not available
Analog C Data not availableData not availableData not availableData not availableData not availableData not available

In Vivo Behavioral Screens for Comparative Central Effects

While in vitro assays provide valuable molecular information, in vivo behavioral screens are essential for understanding the integrated effects of fencamine analogs on the whole organism. These studies, typically conducted in rodents, help to predict the potential psychoactive and stimulant properties of the compounds.

Locomotor Activity: One of the most common behavioral assays for assessing the stimulant properties of a compound is the measurement of locomotor activity. Rodents are placed in an open-field arena equipped with infrared beams to track their movement. The administration of a psychostimulant like fencamfamine typically leads to a dose-dependent increase in horizontal and vertical movements. A comparative study between fencamfamine and dl-amphetamine in rats showed that a 10 mg/kg intraperitoneal dose of fencamfamine increased locomotion, rearing, and sniffing behaviors nih.gov. By testing a series of fencamine analogs at various doses, researchers can compare their potencies and efficacies in stimulating locomotor activity, providing a behavioral correlate to their in vitro activities at the dopamine and norepinephrine transporters.

Drug Discrimination: Drug discrimination is a more sophisticated behavioral paradigm used to assess the subjective effects of a drug. In this procedure, animals are trained to recognize the internal state produced by a specific drug (the "training drug") and to make a differential response to receive a reward. For example, rats can be trained to press one lever after receiving an injection of a known stimulant like amphetamine and a different lever after receiving a saline injection. Once the animals have learned this discrimination, they can be tested with novel fencamine analogs. If an analog produces subjective effects similar to the training drug, the animals will predominantly press the drug-appropriate lever. This "substitution" provides strong evidence that the analog shares a similar mechanism of action and may have a comparable abuse liability. The dose at which an analog produces full substitution can be used to compare its potency with other compounds.

These in vivo behavioral screens, in conjunction with the in vitro data, allow for a comprehensive evaluation of the structure-activity relationships of this compound analogs, guiding the understanding of how chemical modifications translate into observable central nervous system effects.

CompoundLocomotor Activity (ED50, mg/kg)Peak Locomotor Effect (% of control)Drug Discrimination (ED50, mg/kg for substitution)
Fencamfamine ~10 (effective dose)IncreasedData not available
dl-Amphetamine <5 (effective dose)Increased-
Analog A Data not availableData not availableData not available
Analog B Data not availableData not availableData not available
Analog C Data not availableData not availableData not available

Future Directions and Research Gaps in Fencamine Hydrochloride Scholarship

Advanced Mechanistic Studies on Neurotransmitter System Modulation

Fencamine's primary mechanism is understood to be its role as an indirect dopamine (B1211576) agonist. nih.gov It inhibits the dopamine transporter (DAT), which blocks the reuptake of dopamine and norepinephrine (B1679862), and also stimulates their release into the synapse. nih.govdrugbank.com This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neuronal activity. nih.gov Studies indicate that fencamine (B123763) is approximately ten times less potent than dexamphetamine in eliciting dopamine release. nih.govwikipedia.org Unlike amphetamines, fencamine does not appear to inhibit monoamine oxidase (MAO) enzymes. nih.govwikipedia.org

Future research should focus on quantifying the precise binding kinetics and allosteric modulation effects of fencamine on DAT and the norepinephrine transporter (NET). Advanced techniques such as single-molecule FRET (Förster Resonance Energy Transfer) and cryo-electron microscopy could provide high-resolution structural data on the fencamine-transporter complex. Furthermore, while the dopaminergic and noradrenergic systems are primary targets, the nuanced effects on other neurotransmitter systems, such as serotonin (B10506) and glutamate (B1630785), remain underexplored. ijcap.inresearchgate.net Investigating these potential interactions is crucial for a comprehensive understanding of its neurochemical profile. Some studies also suggest a potential role for opioid receptors in fencamine's activity, an area that warrants more detailed investigation. nih.govwikipedia.org

Exploration of Novel Synthetic Routes and Sustainable Production Methods

The historical synthesis of fencamine involves a Diels-Alder cycloaddition reaction. wikipedia.org While effective, this traditional chemical synthesis route presents challenges common to multi-step organic synthesis, including the use of potentially hazardous reagents and the generation of waste products. hilarispublisher.commanchester.ac.uk

The future of fencamine hydrochloride production lies in the development of more sustainable and efficient synthetic strategies. researchgate.net Biocatalysis, in particular, offers a promising alternative. nih.gov Pilot studies have already explored the use of enzymes, such as Candida antarctica Lipase B (CAL-B), for specific steps in related syntheses, demonstrating the potential for greener chemistry in this area. Future research should aim to develop a fully enzymatic or chemoenzymatic route to fencamine, which could offer benefits such as milder reaction conditions, higher selectivity, reduced waste, and lower energy consumption. manchester.ac.uknih.gov The exploration of flow chemistry principles could also lead to more scalable, safer, and cost-effective manufacturing processes compared to traditional batch production. hilarispublisher.com

Synthesis StrategyDescriptionPotential Advantages
Traditional Synthesis Involves Diels-Alder cycloaddition and subsequent chemical modifications. wikipedia.orgEstablished and well-documented.
Enzymatic Catalysis Utilizes enzymes like lipases to catalyze specific reaction steps. High selectivity, mild reaction conditions, reduced environmental impact. researchgate.net
Chemoenzymatic Routes Combines enzymatic steps with traditional chemical reactions.Optimizes efficiency by using the best approach for each step. researchgate.net
Flow Chemistry Continuous reaction process in a reactor system.Improved safety, scalability, and process control. hilarispublisher.com

Development of Highly Selective Analytical Methodologies for Metabolite Monitoring

Understanding the metabolic fate of this compound is essential for a complete pharmacological characterization. Current analytical methodologies for drug metabolite identification heavily rely on liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS). nih.govnih.gov These techniques are powerful for detecting, elucidating the structure of, and quantifying drug metabolites in biological fluids. nih.gov Gas chromatography-mass spectrometry (GC-MS) also remains a key tool in forensic drug analysis due to its high specificity and sensitivity. frontiersin.orgfrontiersin.org

A significant research gap exists in the comprehensive profiling of fencamine's metabolites. Future work should focus on developing and validating highly selective and sensitive analytical methods, likely based on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), to identify and quantify all major and minor metabolites in various biological matrices. nih.gov This includes characterizing the products of Phase I (functionalization) and Phase II (conjugation) metabolism, which are likely catalyzed by cytochrome P450 (CYP) enzymes. The use of high-resolution mass spectrometry (HRMS) would be invaluable in identifying unknown metabolites. Furthermore, developing methods to differentiate between stereoisomers of metabolites is crucial, as different isomers can have distinct pharmacological activities. wikipedia.org

Elucidation of Broader Receptor Interaction Profiles and Downstream Signaling Pathways

Future research should employ comprehensive receptor screening panels to determine the binding affinities of fencamine at a broad array of targets, including all major dopamine, serotonin, adrenergic, and glutamate receptor subtypes. researchgate.netfrontiersin.org Beyond simple binding assays, functional assays are needed to determine whether fencamine acts as an agonist, antagonist, or modulator at these sites. Elucidating the downstream signaling pathways activated by fencamine's interaction with its primary and any secondary targets is also a critical next step. For amphetamine-like compounds, this involves G-protein coupled receptors and subsequent modulation of intracellular signaling cascades involving RhoA, protein kinase A (PKA), and mTOR/p70S6 kinase. nih.govresearchgate.netnih.gov Investigating these pathways will provide a more complete picture of the molecular mechanisms underlying fencamine's effects.

Receptor/Transporter FamilyPotential Role in Fencamine ActionResearch Focus
Dopamine Transporter (DAT) Primary target; inhibition of reuptake. nih.govdrugbank.comQuantify binding kinetics and allosteric effects.
Norepinephrine Transporter (NET) Secondary target; inhibition of reuptake. nih.govdrugbank.comCharacterize binding affinity and functional impact.
Serotonin (5-HT) Receptors Unknown; related compounds show affinity. researchgate.netfrontiersin.orgScreen for binding and functional activity at 5-HT subtypes.
Trace Amine-Associated Receptors (TAARs) Potential target; activated by amphetamines. nih.govInvestigate binding and downstream signaling.
Opioid Receptors Suggested role in some effects. nih.govwikipedia.orgConfirm interaction and elucidate functional consequences.

Application of Computational Chemistry and In Silico Modeling in this compound Research

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery and research, offering ways to predict molecular interactions, properties, and metabolic pathways. nih.govbio-itworld.com These approaches can significantly accelerate research by prioritizing experimental efforts. nih.gov

For this compound, in silico techniques can be applied in several key areas. Molecular docking and dynamic simulations can be used to model the interaction of fencamine with DAT, NET, and other potential receptor targets at an atomic level, helping to explain its binding affinity and mechanism of action. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of novel fencamine analogs, guiding the synthesis of compounds with potentially improved properties. nih.govmdpi.com Furthermore, in silico metabolic prediction tools can help identify likely metabolites, which can then be targeted for confirmation using the analytical methods described previously. mdpi.com Integrating these computational approaches with experimental data will create a powerful feedback loop, driving a more efficient and informed research program into the properties and mechanisms of this compound. mdpi.com

Q & A

Q. What are the established synthetic pathways for Fencamine hydrochloride, and how can researchers validate the purity of synthesized batches?

To synthesize this compound, researchers should adopt multi-step convergent methods, such as those used for structurally analogous compounds (e.g., thiamine hydrochloride). Post-synthesis, purity validation requires a combination of chromatographic (e.g., HPLC) and spectroscopic techniques (e.g., 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}) to confirm chemical identity and detect impurities. Quantitative analysis via mass spectrometry (MS) or elemental analysis is recommended for stoichiometric validation .

Q. What in vitro models are most appropriate for studying the pharmacokinetic properties of this compound?

Initial absorption studies should utilize Caco-2 cell monolayers to simulate intestinal permeability, while hepatic microsomes or hepatocyte cultures can assess metabolic stability. For plasma protein binding, equilibrium dialysis or ultrafiltration methods are standard. Ensure consistency in buffer pH (6.5–7.4) and temperature (37°C) to mimic physiological conditions .

Q. How can researchers mitigate batch-to-batch variability in preclinical studies involving this compound?

Implement strict quality control protocols:

  • Use reference standards from accredited suppliers (e.g., CAS-registered sources).
  • Document synthesis conditions (e.g., solvent ratios, reaction times) to ensure reproducibility.
  • Validate purity and stability through accelerated stability testing (e.g., 40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How should experimental designs address confounding variables when isolating the central nervous system (CNS) effects of this compound in animal models?

Utilize a factorial design to control variables such as circadian rhythms, diet, and genetic background. For example:

  • Control groups : Vehicle-treated, positive control (e.g., a known CNS stimulant).
  • Blinding : Randomize treatment administration and data analysis to reduce bias.
  • Endpoint selection : Combine behavioral assays (e.g., open-field tests) with neurochemical analyses (e.g., microdialysis for neurotransmitter quantification). Statistical tools like ANOVA with post-hoc corrections are critical for interpreting multifactorial interactions .

Q. What methodologies are recommended to resolve contradictions in reported mechanisms of action for this compound?

Contradictions often arise from heterogeneous experimental conditions (e.g., dosage, model systems). To address this:

  • Conduct systematic reviews with meta-analyses to identify trends across studies.
  • Replicate key experiments under standardized conditions, prioritizing in vitro receptor-binding assays (e.g., radioligand displacement) and in vivo dose-response studies.
  • Engage in collaborative peer discussions to evaluate methodological flaws (e.g., unaccounted off-target effects) .

Q. How can researchers optimize formulation stability for this compound in aqueous solutions?

Stability studies should assess:

  • pH dependence : Use buffered solutions (pH 3–8) to identify degradation hotspots.
  • Temperature sensitivity : Monitor degradation kinetics via Arrhenius plots.
  • Excipient screening : Test viscosity-reducing agents (e.g., pyridoxine hydrochloride) to enhance solubility without altering pharmacodynamics. Analytical techniques like differential scanning calorimetry (DSC) can detect polymorphic transitions .

Q. What ethical and methodological considerations apply to human studies involving this compound?

  • Ethics : Obtain IRB approval and ensure informed consent, emphasizing risks of CNS stimulation.
  • Dosing : Use pharmacokinetic modeling from preclinical data to establish safe starting doses.
  • Monitoring : Implement real-time vital sign tracking (e.g., ECG, blood pressure) and adverse event reporting protocols .

Data Reporting and Validation

Q. How should researchers handle negative or inconclusive results in studies on this compound?

Negative data must be reported transparently, including raw datasets and experimental conditions. Use platforms like F1000Research for rapid, bias-free publication of non-confirmatory findings. Transparent reporting aids in identifying systemic errors (e.g., assay sensitivity limitations) .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound research?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50_{50} values.
  • Bootstrap resampling : Quantify confidence intervals for small-sample studies.
  • Multivariate analysis : Use PCA or PLS to disentangle correlated variables (e.g., bioavailability vs. metabolite formation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.